tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxypropan-2-yl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection, substitution, and deprotection reactions, carried out under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Employed in the synthesis of pharmaceutical intermediates.
Uniqueness
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, an amino group, and a hydroxypropan-2-yl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h10-11,16H,4-9,14H2,1-3H3 |
InChI Key |
OETNYMNYPCANMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)CO |
Origin of Product |
United States |
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